molecular formula C12H19N3O B7548569 3-(cyclohexylamino)-1-ethyl-2(1H)-pyrazinone

3-(cyclohexylamino)-1-ethyl-2(1H)-pyrazinone

Cat. No.: B7548569
M. Wt: 221.30 g/mol
InChI Key: MGJYPRRYDRHHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylamino)-1-ethyl-2(1H)-pyrazinone is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a cyclohexylamino group attached to the pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylamino)-1-ethyl-2(1H)-pyrazinone typically involves the reaction of cyclohexylamine with ethyl pyrazinone under controlled conditions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1-ethyl-2(1H)-pyrazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for chlorination reactions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyrazinone derivatives.

Scientific Research Applications

3-(Cyclohexylamino)-1-ethyl-2(1H)-pyrazinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(cyclohexylamino)-1-ethyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylamino)-1-ethyl-2(1H)-pyrazinone is unique due to its pyrazinone core, which imparts distinct chemical reactivity and potential biological activity. Unlike cyclohexylamine, which is primarily used as an intermediate in organic synthesis, this compound has broader applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-(cyclohexylamino)-1-ethylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-15-9-8-13-11(12(15)16)14-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJYPRRYDRHHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C(C1=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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